molecular formula C8H7BrFNO B13042530 (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine

Katalognummer: B13042530
Molekulargewicht: 232.05 g/mol
InChI-Schlüssel: HXRPPVFDKCYMEK-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromine and fluorine atom attached to a dihydrobenzo[B]furan ring. The presence of these halogens imparts distinct chemical properties, making it a valuable subject for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination and fluorination of a dihydrobenzo[B]furan derivative, followed by amination. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the compound’s electronic properties, making it suitable for different applications.

    Substitution: Halogen atoms in the compound can be substituted with other groups, altering its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: Its chemical properties make it valuable in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, the compound may bind to enzymes, altering their activity and influencing metabolic processes. Understanding these mechanisms is crucial for developing new therapeutic agents and industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine stands out due to its specific combination of bromine and fluorine atoms on the dihydrobenzo[B]furan ring

Eigenschaften

Molekularformel

C8H7BrFNO

Molekulargewicht

232.05 g/mol

IUPAC-Name

(3R)-7-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1

InChI-Schlüssel

HXRPPVFDKCYMEK-LURJTMIESA-N

Isomerische SMILES

C1[C@@H](C2=C(C=CC(=C2O1)Br)F)N

Kanonische SMILES

C1C(C2=C(C=CC(=C2O1)Br)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.